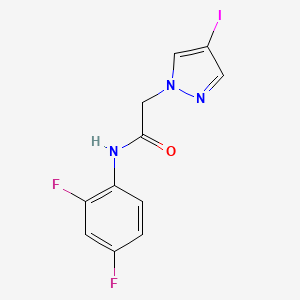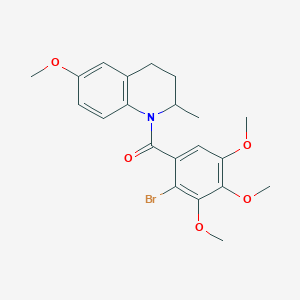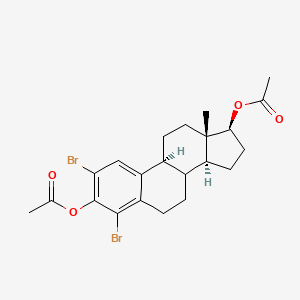![molecular formula C20H22F3N3O2 B11069023 Ethyl [2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B11069023.png)
Ethyl [2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE is a complex organic compound that features a piperazine ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Aripiprazole: An antipsychotic medication with a piperazine moiety.
Quetiapine: Another antipsychotic with a similar structure.
Uniqueness
ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and overall pharmacokinetic profile, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C20H22F3N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C20H22F3N3O2/c1-2-28-19(27)24-17-14-15(20(21,22)23)8-9-18(17)26-12-10-25(11-13-26)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3,(H,24,27) |
InChI Key |
NZOPHYBTDFCWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11068940.png)

![2-[(7-amino-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9-pentaen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11068949.png)
![Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate](/img/structure/B11068951.png)
![ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11068957.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-bromobenzyl)-4-methyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11068961.png)

![1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11068979.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,5-dione](/img/structure/B11068982.png)
![ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11068983.png)
![5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11068992.png)

![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B11068997.png)

